molecular formula C21H27BrN2O3 B3119794 3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 254744-55-3

3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B3119794
CAS No.: 254744-55-3
M. Wt: 435.4 g/mol
InChI Key: XQNFMIRCNYNJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems trace their origins to natural products such as morphine and reserpine, where their conformational rigidity contributed to biological activity. The intentional design of synthetic spirocycles began in the mid-20th century, with early applications focusing on steroid analogs and antimicrobial agents. By the 1990s, advances in synthetic methodologies enabled systematic exploration of spirocyclic diversity, leading to landmark drugs like the antifungal griseofulvin and the antidepressant vortioxetine.

The transition from planar aromatic systems to three-dimensional spirocycles addressed key challenges in drug development. For example, the spiro[4.4]nonane system in 1,3-diazaspiro compounds introduces two orthogonal rings that restrict molecular flexibility, reducing entropic penalties during target binding. This structural feature became particularly valuable in kinase and protease inhibitor design, where precise spatial arrangement of pharmacophores is critical.

Table 1: Evolution of Spirocyclic Drug Candidates

Era Example Compound Therapeutic Area Key Advancement
1950–1970 Griseofulvin Antifungal Natural product optimization
1980–2000 Spiropril (ACE inhibitor) Cardiovascular Rational design
2000–2020 Venetoclax (BCL-2 inhibitor) Oncology Fragment-based drug discovery
2020–Present Diazaspiro[4.4]nonane derivatives Targeted therapies Conformational control

Strategic Advantages of 1,3-Diazaspiro[4.4]non-1-en-4-one Core Architectures

The 1,3-diazaspiro[4.4]non-1-en-4-one core in 3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl derivatives provides three distinct pharmacological advantages:

  • Enhanced Target Selectivity : The spirojunction creates a chiral center that enforces specific dihedral angles between the benzyl and butyl substituents. This spatial arrangement improves discrimination between homologous enzyme isoforms, as demonstrated in PARP-1 inhibitor studies.

  • Improved Metabolic Stability : Comparative studies show that the diazaspiro core reduces cytochrome P450-mediated oxidation compared to linear piperazine analogs. For instance, compound 15b from the olaparib analog series exhibited a hepatic microsomal stability of >90% after 60 minutes, versus 45% for its piperazine counterpart.

  • Solubility-Permeability Balance : The fused lactam and imine groups create a dipole moment (calculated μ = 4.2 D) that enhances aqueous solubility without compromising membrane permeability. This property is critical for oral bioavailability, as evidenced by a dog pharmacokinetic study showing 73% absolute bioavailability for a related diazaspiro compound.

Table 2: Structural Comparison of Piperazine vs. Diazaspiro Cores

Property Piperazine Derivative Diazaspiro[4.4]nonane Analog
LogP 1.2 ± 0.3 0.45 ± 0.06
Plasma Protein Binding 82% 18%
PARP-1 IC50 5 nM 53 nM
γ-H2AX Induction 85% at 1 μM <10% at 10 μM

The strategic incorporation of bromine and dioxolane substituents further modulates electronic properties. The 4-bromo group increases halogen bonding potential with protein targets, while the 1,3-dioxolan-2-yl moiety serves as a hydrolytically stable isostere for ketone groups, as confirmed by X-ray crystallography studies. Molecular dynamics simulations reveal that the butyl chain adopts a gauche conformation that fills a hydrophobic pocket in PARP-1’s NAD+ binding site, contributing to sub-micromolar inhibition despite reduced aromatic stacking interactions.

Properties

IUPAC Name

3-[[4-bromo-3-(1,3-dioxolan-2-yl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3/c1-2-3-6-18-23-21(9-4-5-10-21)20(25)24(18)14-15-7-8-17(22)16(13-15)19-26-11-12-27-19/h7-8,13,19H,2-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFMIRCNYNJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)Br)C4OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-(1,3-dioxolan-2-yl)phenol, which is then subjected to further reactions to introduce the spiro and diazaspiro moieties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It might be used in the production of advanced materials.

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
  • CAS No.: 254744-55-3
  • Molecular Formula : C21H27BrN2O3
  • Molecular Weight : 435.36 g/mol
  • Key Features: A spirocyclic compound featuring a 1,3-diazaspiro[4.4]non-1-en-4-one core, substituted with a bromophenyl group bearing a 1,3-dioxolane ring and a butyl side chain .

Comparison with Structurally Similar Compounds

Irbesartan (2-butyl-3-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-1,3-diazaspiro[4.4]non-1-en-4-one)

  • Key Differences :
    • Substituents : Irbesartan replaces the bromo-dioxolane group with a tetrazole-containing biphenyl moiety.
    • Bioactivity : Irbesartan is a clinically validated angiotensin II receptor antagonist used for hypertension .
    • Physicochemical Properties :
Property Target Compound Irbesartan
Molecular Weight 435.36 g/mol 428.53 g/mol
Key Functional Groups Bromo, dioxolane Tetrazole, biphenyl
Pharmacological Role Research intermediate Antihypertensive drug
  • Significance : The tetrazole in Irbesartan enhances hydrogen bonding with angiotensin receptors, while the bromo-dioxolane in the target compound may influence solubility or metabolic stability .

3-Benzyl-2-(4-(trifluoromethyl)phenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

  • Key Differences :

    • Substituents : A trifluoromethylphenyl group replaces the bromo-dioxolane-benzyl moiety.
    • Synthesis : Prepared via catalytic C–H coupling, yielding a yellow liquid (88% yield) .
    • Properties :

























      PropertyTarget CompoundTrifluoromethyl Analog
      Molecular Weight435.36 g/mol 372.39 g/mol
      Key Functional GroupsBromo, dioxolaneTrifluoromethyl, benzyl
      Physical StateSolid (likely)Liquid
  • Significance : The electron-withdrawing trifluoromethyl group may enhance electrophilic reactivity compared to the bromo-dioxolane group .

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

  • Key Differences :
    • Substituents : Lacks the bromophenyl and dioxolane groups.
    • Applications : Used as a reference standard for Irbesartan impurity profiling .
    • Safety Profile : Classified as a skin sensitizer and hazardous to aquatic environments .
Property Target Compound Hydrochloride Analog
Molecular Weight 435.36 g/mol 230.74 g/mol
Key Functional Groups Bromo, dioxolane None (simpler structure)
Bioactivity Undocumented Pharmaceutical impurity
  • Significance : The hydrochloride salt improves aqueous solubility, critical for analytical applications .

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione

  • Key Differences :
    • Core Structure : Features a 1,3-diazaspiro[4.5]decane system (vs. [4.4] in the target compound).
    • Substituents : Includes a piperazine-propyl chain and phenyl groups .
Property Target Compound Piperazine Derivative
Spiro Ring Size [4.4] [4.5]
Pharmacological Role Research intermediate Potential CNS activity
  • Significance : The larger spiro ring may alter conformational flexibility, affecting receptor binding .

Biological Activity

3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, with the CAS number 254744-55-3, is a complex organic compound notable for its unique spiro structure. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activity.

  • Molecular Formula : C21H27BrN2O3
  • Molecular Weight : 435.4 g/mol
  • IUPAC Name : 3-[[4-bromo-3-(1,3-dioxolan-2-yl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
  • InChI Key : XQNFMIRCNYNJRD-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique spiro structure may influence its binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways.

In Vitro Studies

Research indicates that compounds similar to this compound may exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound could possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.
  • Enzyme Inhibition : It has been postulated that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, the inhibition of phospholipase A2 has been noted in related compounds, indicating a potential pathway for further exploration .

Case Studies and Research Findings

A recent study explored the synthesis and biological profile of related compounds and found that modifications in the diazaspiro structure could enhance biological activity. These findings suggest that structural variations in compounds like this compound might lead to improved pharmacological properties .

Comparative Analysis Table

Compound NameBiological ActivityReference
3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl...Potential enzyme inhibition
Related Compound AAntimicrobial effects
Related Compound BEnzyme inhibition (PLA2)

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one?

Methodological Answer:
The synthesis of spirocyclic compounds like this requires multi-step organic transformations. Key steps include:

  • Suzuki-Miyaura Coupling : For introducing the brominated aromatic moiety, as described in analogous spirocyclic syntheses using palladium-catalyzed cross-coupling .
  • Spiro Ring Formation : Employing cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF) to form the diazaspiro[4.4]nonene core, as demonstrated in structurally similar compounds .
  • Protecting Group Strategy : The 1,3-dioxolane group on the benzyl substituent suggests use of acetone or ethylene glycol as a ketone-protecting agent during synthesis .

Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Essential for confirming the spirocyclic geometry and stereochemistry. Studies on analogous diazaspiro compounds utilized Bruker APEX-II diffractometers with Mo-Kα radiation .
  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃) identifies substituent integration and coupling patterns. The benzyl and butyl groups show distinct splitting in the δ 1.2–4.5 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-TOF with <2 ppm error) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell viability assays) to differentiate target-specific effects from off-target toxicity .
  • Competitive Binding Assays : Use fluorescence polarization or SPR to quantify binding affinities against proposed targets (e.g., kinases, GPCRs) .
  • Metabolite Screening : LC-MS/MS profiling to rule out interference from metabolic byproducts .

Advanced Question: What computational strategies can predict the environmental stability of this compound?

Methodological Answer:

  • Hydrolysis Studies : Simulate degradation under varying pH (pH 4–9) at 25–50°C, monitored via HPLC-MS. The 1,3-dioxolane group is prone to acid-catalyzed cleavage, which can be modeled using Arrhenius equations .
  • Molecular Dynamics (MD) Simulations : Predict soil/water partitioning coefficients (log Kow) using software like COSMOtherm to assess bioaccumulation potential .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine electronegativity) with persistence in biotic/abiotic compartments .

Basic Question: How should researchers design stability studies for this compound under storage conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor decomposition via TLC or HPLC .
  • Excipient Compatibility : Test interactions with common stabilizers (e.g., lactose, PVP) using DSC/TGA to identify solid-state incompatibilities .

Advanced Question: What mechanistic insights exist for the spiro ring-opening reactions of this compound?

Methodological Answer:

  • Acid/Base-Mediated Ring Opening : Protonation of the diaza moiety (e.g., with HCl in dioxane) generates intermediates for functionalization. Monitor kinetics via <sup>19</sup>F NMR if fluorinated analogs are used .
  • Photochemical Reactivity : UV irradiation (254 nm) can induce ring expansion or contraction, as observed in related spirocyclic systems .

Advanced Question: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers. Optimize flow rates for baseline resolution .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in spiro ring-forming steps to enhance enantiomeric excess (ee >95%) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity before large-scale use .
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods, especially during bromine-handling steps due to potential lachrymatory effects .

Advanced Question: How can contradictory data in receptor binding assays be addressed?

Methodological Answer:

  • Orthogonal Assays : Validate results using both radioligand displacement (e.g., [³H]-labeled ligands) and TR-FRET-based assays to minimize false positives .
  • Allosteric Modulator Screening : Test for non-competitive inhibition via Schild regression analysis to distinguish binding modes .

Advanced Question: What strategies exist for derivatizing this compound to enhance solubility?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the butyl group via Mitsunobu reactions to improve aqueous solubility .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiles and powder X-ray diffraction (PXRD) to confirm salt stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 2
3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.